molecular formula C9H11BrO2 B1375621 (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol CAS No. 1232403-71-2

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B1375621
CAS No.: 1232403-71-2
M. Wt: 231.09 g/mol
InChI Key: UJSSRKRHXCIJRN-ZCFIWIBFSA-N
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Description

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol plays a pivotal role in the synthesis of various compounds. Sherekar et al. (2021) demonstrated its use in synthesizing compounds with significant antimicrobial activities. The process involves the synthesis of 1-(4- bromo -1-hydroxynaphthalen-2- yl)-ethan-1-ones, which are then used to create other compounds with potential biological applications (Sherekar, Kakade, & Padole, 2021).

Role in Drug Synthesis

This compound is essential in the synthesis of drugs. Wilkinson et al. (2000) highlighted its role in the synthesis of the β2-adrenoceptor agonist (R,R)-formterol. A key step was the chemoselective reduction of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol to yield (1R)-1-[3-amino-4-(phenylmethoxy)phenyl]-2-bromoethan-1-ol, crucial for the drug's production (Wilkinson, Hett, Tanoury, Senanayake, & Wald, 2000).

Catalytic Applications

The compound finds applications in catalysis as well. For instance, Preetz et al. (2009) discussed the hydrogenation of [Rh(DIPAMP)(NBD)]BF4, where DIPAMP includes a component similar to this compound. This process leads to the formation of solvate complexes and arene-bridged dimeric species, showcasing the compound's utility in complex catalytic reactions (Preetz, Baumann, Fischer, Drexler, Schmidt, Thede, & Heller, 2009).

Anticancer Applications

In the field of oncology, Suzuki et al. (2020) discovered a derivative of this compound, which showed potent antiproliferative activity. This compound, PVHD303, was found to disturb microtubule formation and inhibit tumor growth in vivo, highlighting the potential of this compound derivatives in cancer treatment (Suzuki, Otake, Ueno, Hayashi, Ishii, Miyoshi, Kuroiwa, Tachikawa, Fujimaki, Nishiyama, Manabe, Yamazaki, & Asai, 2020).

Chiral Synthesis

It also finds use in the synthesis of chiral molecules. Zhang et al. (2014) developed a procedure for synthesizing enantiomerically pure derivatives of a compound similar to this compound. This process highlights the compound's significance in producing optically active molecules, crucial for various applications in chemistry and pharmacology (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).

Biocatalysis

In biocatalysis, Janeczko et al. (2014) used a strain of Rhodotorula rubra for the biotransformation of α-haloacetophenones into (R)-alcohols, using a molecule structurally similar to this compound. This study showcases the potential of such compounds in enantioselective biotransformations, a crucial aspect of green chemistry (Janeczko, Dymarska, & Kostrzewa-Susłow, 2014).

Properties

IUPAC Name

(1R)-1-(2-bromo-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSSRKRHXCIJRN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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